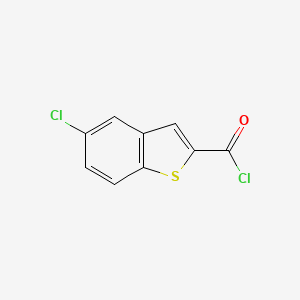

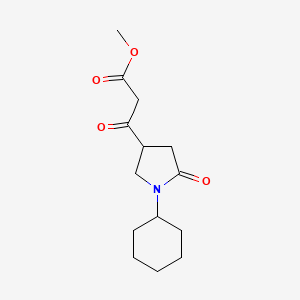

![molecular formula C11H13ClN2O3S B1394464 2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1325305-69-8](/img/structure/B1394464.png)

2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one

Overview

Description

“2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H13ClN2O3S . It has a molecular weight of 288.75 . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” includes a pyrrolidine ring, a sulfonyl group, and a 2-chloropyridin-3-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Comprehensive Analysis of 2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one Applications

The compound 2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one is a multifaceted chemical that has garnered attention in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.

Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents: The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and biological activity. The saturated five-membered ring structure offers a unique scaffold that is often used to develop novel biologically active compounds . This compound can serve as a precursor for synthesizing selective androgen receptor modulators (SARMs), which have potential applications in treating conditions like muscle wasting and osteoporosis .

Pharmacokinetics: Enhancing Drug Profiles: Modifications to the pyrrolidine moiety can significantly alter the pharmacokinetic profile of drug candidates. By tweaking the structure of pyrrolidine derivatives, researchers can improve the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of pharmaceuticals . This compound’s structural flexibility allows for the optimization of drug candidates for better therapeutic outcomes.

Stereochemistry: Enantioselective Synthesis: Stereochemistry plays a crucial role in the biological activity of compounds. The stereogenicity of the pyrrolidine ring in this compound provides an opportunity for the synthesis of enantiomerically pure substances. Different stereoisomers can lead to varied biological profiles, making this compound valuable for developing enantioselective drugs .

Chemical Synthesis: Building Blocks for Heterocyclic Compounds: As a building block, this compound can be used to construct a wide array of heterocyclic compounds. Its reactive sites allow for multiple functionalization pathways, enabling the synthesis of complex molecules with potential applications in materials science and nanotechnology.

Bioactive Molecule Design: Target Selectivity: The pyrrolidine ring’s non-planarity and pseudorotation phenomena contribute to the three-dimensional coverage of molecules, enhancing target selectivity . This characteristic is crucial for designing bioactive molecules that can selectively bind to specific proteins or enzymes, leading to the development of targeted therapies.

Safety and Toxicology: Hazard Identification: Understanding the safety and toxicological aspects of chemical compounds is essential. This compound has been identified to be harmful by inhalation, in contact with skin, and if swallowed . Such information is vital for researchers handling the compound and for the development of safety protocols in laboratories and industrial settings.

Safety and Hazards

Future Directions

The future directions for research on “2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors and the spatial orientation of substituents .

properties

IUPAC Name |

2-(2-chloropyridin-3-yl)sulfonyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c12-11-9(4-3-5-13-11)18(16,17)8-10(15)14-6-1-2-7-14/h3-5H,1-2,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPKMUKKWYUPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CS(=O)(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

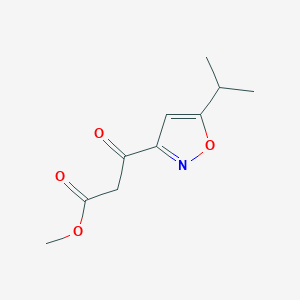

![[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate](/img/structure/B1394385.png)

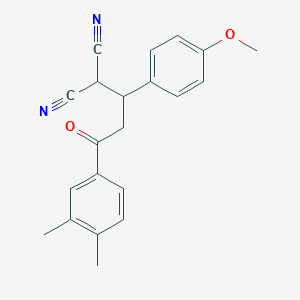

![5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B1394386.png)

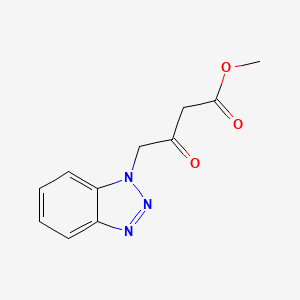

![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)

![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)

![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)